Sodium 5-amino-2-nitrobenzoate
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Overview
Description
Sodium 5-amino-2-nitrobenzoate is an organic compound with the molecular formula C7H5N2NaO4. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 5th position and a nitro group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-amino-2-nitrobenzoate typically involves the nitration of 5-aminobenzoic acid. The nitration process introduces a nitro group at the 2nd position of the benzene ring. The reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 5-amino-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides, Lewis acids as catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 5-amino-2-aminobenzoate.
Substitution: Various acylated or alkylated derivatives.
Oxidation: 5-nitroso-2-nitrobenzoate or 5-nitro-2-nitrobenzoate.
Scientific Research Applications
Sodium 5-amino-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: this compound is used in the manufacture of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of Sodium 5-amino-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-amino-2-nitrobenzoic acid: The parent compound without the sodium ion.
5-nitro-2-aminobenzoate: A positional isomer with the nitro and amino groups swapped.
2-amino-5-nitrobenzoate: Another positional isomer with the nitro and amino groups at different positions.
Uniqueness: Sodium 5-amino-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;5-amino-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFYAJANVJKSY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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